Benzilonium bromide
Benzilonium bromide
Brand Name:
Vulcanchem
CAS No.:
1050-48-2
VCID:
VC21153708
InChI:
InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1
SMILES:
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]
Molecular Formula:
C22H28BrNO3
Molecular Weight:
434.4 g/mol
Benzilonium bromide
CAS No.: 1050-48-2
Cat. No.: VC21153708
Molecular Formula: C22H28BrNO3
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050-48-2 |
|---|---|
| Molecular Formula | C22H28BrNO3 |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | (1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
| Standard InChI | InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | GGMMWVHTLAENAS-UHFFFAOYSA-M |
| SMILES | CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] |
| Canonical SMILES | CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] |
| Melting Point | 203.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator